N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937048
InChI: InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC15937048

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide
Standard InChI InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15)
Standard InChI Key GTBXIAHEQCZVHU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2

Introduction

Chemical Properties and Structural Features

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide belongs to the class of aryl amides, featuring a tetrahydrofuran-2-carboxamide group linked to a 4-amino-2-methoxyphenyl substituent. The compound’s IUPAC name is N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide, and its Canonical SMILES representation is COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
CAS NumberNot explicitly listed
SolubilityLikely polar organic solvents
Melting PointData unavailable

The tetrahydrofuran ring contributes to the molecule’s rigidity, while the methoxy and amino groups on the phenyl ring enhance its potential for hydrogen bonding and π-π interactions . These features are critical for its interactions with biological targets, as demonstrated in molecular docking studies .

Synthesis and Reaction Pathways

The synthesis of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. A common route begins with 4-amino-2-methoxyphenol as the starting material:

  • Protection of the Amino Group: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

  • Activation of the Carboxylic Acid: Tetrahydrofuran-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride or thionyl chloride.

  • Amide Bond Formation: The acyl chloride reacts with the protected 4-amino-2-methoxyphenol under basic conditions (e.g., triethylamine) to form the intermediate amide.

  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid to yield the final product .

Key Reaction Conditions:

  • Temperature: 0–25°C for acylation steps.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Catalysts: 1-Hydroxybenzotriazole (HOBt) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) for coupling .

This method achieves moderate yields (50–70%) and requires purification via flash chromatography . Alternative approaches using Ullmann coupling or microwave-assisted synthesis have been explored for related aryl amides but remain undocumented for this specific compound .

Pharmacological Activities and Mechanisms

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide exhibits promising biological activities, particularly in antitumor and anti-inflammatory contexts:

Antitumor Activity

In vitro studies on structurally similar compounds, such as 2-amino-thiazole-4-carboxamides, demonstrate anti-proliferative effects against cancer cell lines (e.g., MCF7 and NCI-H1650) with IC₅₀ values ranging from 0.47 to 1.1 µM . While direct data for N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is limited, its amide and aromatic amine groups suggest analogous mechanisms:

  • Microtubule Disruption: Binding to β-tubulin, similar to pretubulysin .

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s scaffold serves as a template for designing derivatives with enhanced bioavailability. For example:

  • Methoxy Group Substitution: Replacing the methoxy group with halogens (e.g., Cl, F) improves metabolic stability.

  • Tetrahydrofuran Ring Modifications: Introducing methyl groups to the ring enhances lipophilicity and blood-brain barrier penetration .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been proposed to address its poor aqueous solubility. Preliminary studies on analogs show a 3.5-fold increase in bioavailability with nanoformulations.

Comparative Analysis with Structural Analogs

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide shares structural similarities with two key analogs:

CompoundStructural DifferenceBiological Activity
N-(5-Amino-2-methoxyphenyl) analogAmino group at position 5Reduced COX-2 inhibition
(2S)-N-(4-Methoxybenzyl) analog Benzyl group instead of phenylLower antitumor potency

The position of the amino group (4 vs. 5) significantly impacts biological activity, with the 4-substituted derivative showing superior target engagement.

Future Directions and Challenges

  • Synthetic Efficiency: Current methods suffer from low yields; flow chemistry could optimize reaction times and purity .

  • In Vivo Studies: No pharmacokinetic or toxicity data exists, necessitating rodent models to assess efficacy and safety.

  • Target Identification: Proteomic studies are needed to elucidate primary biological targets beyond hypothetical mechanisms .

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